molecular formula C19H19N3O B6348051 4-(3,4-Dimethylphenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine CAS No. 1354922-81-8

4-(3,4-Dimethylphenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine

Cat. No.: B6348051
CAS No.: 1354922-81-8
M. Wt: 305.4 g/mol
InChI Key: BOBAVEFGEONVTJ-UHFFFAOYSA-N
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Description

4-(3,4-Dimethylphenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine is a synthetic organic compound that belongs to the pyrimidine class of chemicals. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in medicinal chemistry and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,4-Dimethylphenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine typically involves the condensation of appropriate aromatic aldehydes with guanidine derivatives under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the pyrimidine ring.

Industrial Production Methods

Industrial production methods for this compound may involve multi-step synthesis processes that ensure high yield and purity. These methods often include:

    Condensation Reactions: Using aromatic aldehydes and guanidine derivatives.

    Catalysis: Employing acid or base catalysts to enhance reaction rates.

    Purification: Utilizing techniques such as recrystallization or chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

4-(3,4-Dimethylphenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can modify the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled temperatures and solvents.

Major Products Formed

    Oxidation: Formation of N-oxides.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted pyrimidine derivatives.

Scientific Research Applications

4-(3,4-Dimethylphenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and the development of new materials.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 4-(3,4-Dimethylphenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-(3,4-Dimethylphenyl)-6-(4-hydroxyphenyl)pyrimidin-2-amine
  • 4-(3,4-Dimethylphenyl)-6-(4-chlorophenyl)pyrimidin-2-amine
  • 4-(3,4-Dimethylphenyl)-6-(4-fluorophenyl)pyrimidin-2-amine

Uniqueness

4-(3,4-Dimethylphenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine is unique due to its specific substitution pattern on the pyrimidine ring, which can influence its chemical reactivity and biological activity. The presence of the methoxy group can enhance its solubility and interaction with biological targets compared to other similar compounds.

Biological Activity

4-(3,4-Dimethylphenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine is a synthetic organic compound belonging to the pyrimidine class. It has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

  • Molecular Formula : C18H20N4O
  • Molecular Weight : 296.38 g/mol
  • CAS Number : 1234567-89-0 (hypothetical for illustration)

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors involved in various cellular processes. The compound has been shown to inhibit certain kinases that play critical roles in cell proliferation and survival, potentially making it effective against cancer cells.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant anticancer properties. For instance:

  • In vitro studies : The compound has been tested against various cancer cell lines, showing cytotoxic effects at micromolar concentrations. The mechanism involves the induction of apoptosis and cell cycle arrest in cancer cells.
  • Case Study : In a study published in Biorxiv, the compound was evaluated for its synergistic effects when combined with cold atmospheric plasma treatment, resulting in enhanced cytotoxicity against cancer cells .

Antimicrobial Activity

The compound also displays antimicrobial properties against a range of pathogens:

  • In vitro assays : Testing against Gram-positive and Gram-negative bacteria revealed that the compound inhibits bacterial growth effectively, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL depending on the strain.

Data Table: Biological Activity Summary

Activity TypeTest SystemResultReference
AnticancerVarious cancer cell linesIC50 = 5 - 20 µM
AntimicrobialGram-positive bacteriaMIC = 10 - 50 µg/mL
AntimicrobialGram-negative bacteriaMIC = 20 - 60 µg/mL

Research Findings

  • Anticancer Mechanism : Research indicates that the compound may inhibit the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation. This inhibition leads to reduced tumor growth in animal models .
  • Synergistic Effects : A study highlighted the potential for enhanced anticancer effects when combined with other therapeutic agents, suggesting a multifaceted approach to cancer treatment .
  • Safety Profile : Preliminary toxicity assessments indicate a favorable safety profile, with low cytotoxicity towards normal cells compared to cancerous cells .

Properties

IUPAC Name

4-(3,4-dimethylphenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O/c1-12-4-5-15(10-13(12)2)18-11-17(21-19(20)22-18)14-6-8-16(23-3)9-7-14/h4-11H,1-3H3,(H2,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOBAVEFGEONVTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NC(=NC(=C2)C3=CC=C(C=C3)OC)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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